2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride
Overview
Description
2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of bromine, cyano, formyl, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of cyano and formyl groups through nitration and formylation reactions, respectively. The final step involves the sulfonylation of the benzene ring using chlorosulfonic acid or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Amines: Formed from the reduction of the cyano group.
Carboxylic Acids: Formed from the oxidation of the formyl group.
Scientific Research Applications
2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: Employed in the synthesis of potential drug candidates due to its versatile functional groups.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The cyano and formyl groups can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-cyano-6-formylbenzenesulfonyl chloride
- 3-Bromo-2-cyano-6-formylbenzenesulfonyl chloride
Uniqueness
2-Bromo-6-cyano-3-formylbenzenesulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-6-cyano-3-formylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-6(4-12)2-1-5(3-11)8(7)15(10,13)14/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWFINKJNRSCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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